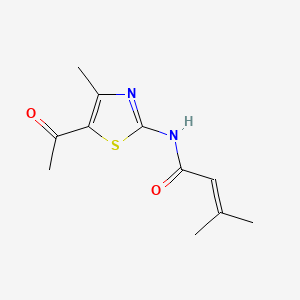![molecular formula C18H24N6O3S B5678757 (1R*,5R*)-N,N-dimethyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5678757.png)
(1R*,5R*)-N,N-dimethyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multistep synthetic routes that may include the formation of the diazabicyclo nonane core followed by functionalization with the desired substituents. Studies, like those conducted by Fernández et al. (1992) and Gevondian et al. (2021), have explored the synthesis and structural characterization of related amides and sulfonamides derived from diazabicyclo nonane precursors, providing insights into the synthetic strategies that can be applied to our compound of interest (Fernández et al., 1992) (Gevondian et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class often features a complex three-dimensional architecture that can influence their reactivity and interactions with other molecules. The X-ray crystallography studies, such as those performed by Jadidi Nejad et al. (2020) and Chohan et al. (2011), provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules (Jadidi Nejad et al., 2020) (Chohan et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups like sulfonamide and triazole. Studies by Shirini et al. (2015) and Zibinsky et al. (2013) have explored the chemical reactions and properties of similar compounds, highlighting their potential reactivity towards various organic transformations, including cycloadditions and nucleophilic substitutions (Shirini et al., 2015) (Zibinsky et al., 2013).
properties
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-[3-(1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c1-21(2)28(26,27)23-9-14-6-7-17(11-23)24(10-14)18(25)15-4-3-5-16(8-15)22-12-19-20-13-22/h3-5,8,12-14,17H,6-7,9-11H2,1-2H3/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNFZJVASHTKHB-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5678689.png)



![1-[(2-pyridinylamino)methyl]-2-naphthol](/img/structure/B5678717.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5678727.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5678734.png)
![N,N-dimethyl-5-{[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-2-furamide hydrochloride](/img/structure/B5678741.png)
![[3-(cyclopropylmethyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B5678749.png)
![5,6-dimethoxy-2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5678765.png)


![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5678785.png)